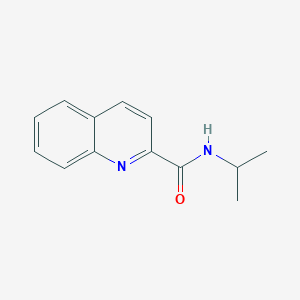
N-isopropyl-2-quinolinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“N-isopropyl-2-quinolinecarboxamide” is a chemical compound with the molecular formula C13H14N2O . It has an average mass of 214.263 Da and a monoisotopic mass of 214.110611 Da .
Synthesis Analysis
The synthesis of quinolinecarboxamide derivatives, including “this compound”, has been reported in the literature . These compounds have been synthesized as potential histone deacetylase (HDAC) inhibitors . HDACs are a group of enzymes that regulate the process of deacetylation of histones, which is involved in the regulation of chromatin structure and gene expression .Molecular Structure Analysis
The molecular structure of “this compound” consists of a quinoline ring attached to a carboxamide group via an isopropyl linker . The exact three-dimensional structure can be determined using techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy.Mechanism of Action
Target of Action
N-isopropylquinoline-2-carboxamide, also known as TimTec1_007436 or N-isopropyl-2-quinolinecarboxamide, primarily targets protein kinases (PKs) . PKs are the main regulators of cell survival and proliferation, making them a promising target for cancer treatments .
Mode of Action
This compound interacts with its targets, leading to the down-regulation of Bcl-2 and up-regulation of BAX and Caspase-3 . These changes induce apoptosis, a form of programmed cell death, in cancer cells . The compound also inhibits Pim-1 kinase , with one study showing that a derivative of the compound had an inhibition percentage of 82.27% .
Biochemical Pathways
The compound affects the apoptosis pathway, a crucial biochemical pathway in cancer treatment . By down-regulating Bcl-2 and up-regulating BAX and Caspase-3, the compound triggers apoptosis in cancer cells . This leads to a decrease in cell survival and proliferation, thereby inhibiting the growth of cancer cells .
Pharmacokinetics
The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties have been studied in silico . These properties impact the compound’s bioavailability, determining how much of the compound reaches its site of action .
Result of Action
The primary result of the compound’s action is the induction of apoptosis in cancer cells . This is achieved through the down-regulation of Bcl-2 and up-regulation of BAX and Caspase-3 . The compound also inhibits Pim-1 kinase, further contributing to its anti-proliferative effects .
Future Directions
The future directions for research on “N-isopropyl-2-quinolinecarboxamide” and related compounds could involve further exploration of their potential as HDAC inhibitors . This could include studies on their efficacy in various cancer models, their pharmacokinetics and toxicity profiles, and the development of more potent and selective derivatives.
Properties
IUPAC Name |
N-propan-2-ylquinoline-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O/c1-9(2)14-13(16)12-8-7-10-5-3-4-6-11(10)15-12/h3-9H,1-2H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWZFFJAEAZQGLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=NC2=CC=CC=C2C=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-ethyl-7-[(3-methylbenzyl)oxy]-2H-chromen-2-one](/img/structure/B5747630.png)
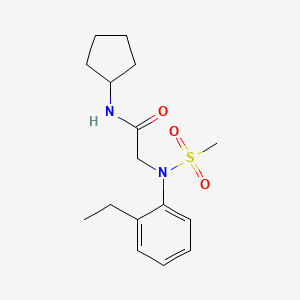
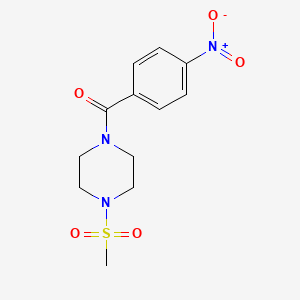

![6-[(2-chlorobenzyl)thio]-7H-purine](/img/structure/B5747646.png)
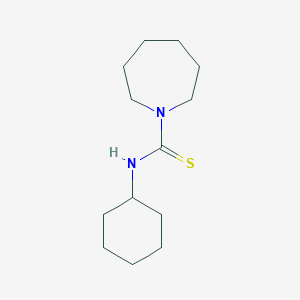

![6-[(4-methylphenyl)amino]-7H-benzo[e]perimidin-7-one](/img/structure/B5747666.png)
![6-[4-(dimethylamino)phenyl]-4-oxo-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarbonitrile](/img/structure/B5747673.png)
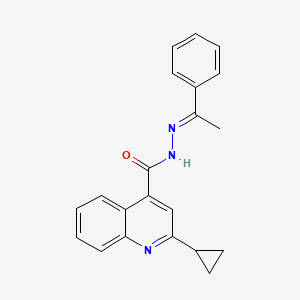
![2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-[4-(1-pyrrolidinylsulfonyl)phenyl]acetamide](/img/structure/B5747688.png)


![ethyl {[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetate](/img/structure/B5747712.png)
